Cefepime-d3 sulfate is a stable isotope-labeled analog of cefepime, a fourth-generation cephalosporin antibiotic. This compound is utilized primarily in research settings for its ability to serve as a chemical reference in various analytical methods, particularly in the study of metabolic pathways and drug interactions. The molecular formula of cefepime-d3 sulfate is , with a molecular weight of 581.66 g/mol. It belongs to the classification of antibiotics that interfere with bacterial cell wall synthesis, making it essential for understanding antibiotic mechanisms and resistance patterns in bacteria .
Cefepime-d3 sulfate is synthesized through chemical modification of cefepime, incorporating deuterium atoms into its structure. The synthesis process typically involves:
The molecular structure of cefepime-d3 sulfate features several key components:
O=C1[C@@H](NC(/C(C2=CSC(N)=N2)=N\OC)=O)[C@@]3([H])SCC(C[N+]4(C([2H])([2H])[2H])CCCC4)=C(C(O)=O)N31.O=S(O[O-2])=O
, which provides insights into its three-dimensional arrangement .Cefepime-d3 sulfate participates in various chemical reactions typical of beta-lactam antibiotics:
Cefepime-d3 sulfate exerts its antibacterial effects through a well-defined mechanism:
The efficacy of cefepime against both Gram-positive and Gram-negative bacteria is attributed to its ability to penetrate bacterial membranes effectively due to its zwitterionic nature.
Cefepime-d3 sulfate exhibits several notable physical and chemical properties:
Cefepime-d3 sulfate serves multiple scientific purposes:
Through these applications, cefepime-d3 sulfate contributes significantly to advancing our understanding of antibiotic behavior and resistance mechanisms in microbial populations.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4